molecular formula C12H16ClF2NO B1440798 3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride CAS No. 1220020-22-3

3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride

Cat. No. B1440798
M. Wt: 263.71 g/mol
InChI Key: GNLHMSAJSJUECN-UHFFFAOYSA-N
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Description

3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride, also known as DF-MPJC, is a chemical compound with the formula C₁₂H₁₆ClF₂NO . It is a potent and selective inhibitor of the protein-protein interaction between MDM2 and p53.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Psychotherapeutic Drug Intermediates : A study by Ji Ya-fei (2011) describes the synthesis of an intermediate for psychotherapeutic drugs, involving a compound structurally related to 3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride. This process demonstrates the compound's utility in the development of pharmaceuticals (Ji Ya-fei, 2011).

  • Crystal Structure Analysis : Xue Si-jia (2011) conducted crystal structure analysis of a compound similar to 3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride. Such studies are crucial for understanding the molecular geometry and potential applications in drug design (Xue Si-jia, 2011).

  • Labeling of Neuroleptic Butyrophenones : A study by Nakatsuka et al. (1981) involved synthesizing a neuroleptic agent using a compound structurally similar to 3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride. This highlights its role in synthesizing labeled compounds for metabolic studies (Nakatsuka, Kawahara, & Yoshitake, 1981).

Pharmacological and Biological Activity

  • Cytotoxic Compounds Synthesis : Dimmock et al. (1998) synthesized a series of compounds, including ones structurally related to 3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride, showing significant cytotoxicity toward various cells. This research underscores the potential of such compounds in developing anticancer agents (Dimmock et al., 1998).

  • Antimicrobial Activity Studies : Research by Rahul P. Jadhav et al. (2017) on novel compounds derived from a structure similar to 3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride revealed moderate to good antimicrobial activities. Such findings are pivotal for developing new antimicrobial agents (Rahul P. Jadhav, Hemant N. Raundal, Amar A. Patil, & Vivek D. Bobade, 2017).

properties

IUPAC Name

3-[(2,4-difluorophenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO.ClH/c13-10-4-3-9(12(14)6-10)8-16-11-2-1-5-15-7-11;/h3-4,6,11,15H,1-2,5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLHMSAJSJUECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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